VEGFR-TKIII is a small molecule inhibitor that specifically targets Vascular Endothelial Growth Factor Receptors (VEGFRs). These receptors play a crucial role in angiogenesis, the process of new blood vessel formation. VEGFR-TKIII acts by binding to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby blocking downstream signaling pathways essential for angiogenesis [].
Scientists utilize VEGFR-TKIII as a research tool to study various aspects of angiogenesis and its role in different diseases. For instance, researchers can employ VEGFR-TKIII to investigate how inhibiting VEGFR activity impacts:
It's important to acknowledge that VEGFR-TKIII has limitations as a research tool. One key limitation is its selectivity. While it primarily targets VEGFRs, it might also interact with other kinases, potentially affecting unrelated cellular processes []. Additionally, VEGFR-TKIII's effect might vary depending on the cell type and experimental conditions.
KRN-633, chemically known as N-{2-chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl}-N′-propylurea, is a quinazoline urea derivative that acts as a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound is primarily researched for its potential applications in cancer therapy due to its ability to inhibit angiogenesis, a critical process for tumor growth and metastasis. KRN-633 has demonstrated significant inhibitory effects on the phosphorylation of VEGFR-2, which is essential for VEGF signaling in endothelial cells .
KRN-633 has been shown to suppress VEGF-dependent activation of mitogen-activated protein kinases (MAPK) and cell proliferation. Its antitumor and antiangiogenic activities stem from its ability to inhibit vessel formation and promote apoptosis in human umbilical vein endothelial cells (HUVECs) at high concentrations. Notably, KRN-633 can reduce capillary formation and the total tube length in angiogenesis assays . In vivo studies have indicated that KRN-633 effectively reduces tumor growth by blocking angiogenesis without adversely affecting fetal development in animal models .
The synthesis of KRN-633 was developed at the Research and Development Center of Kirin Brewery Co., Ltd., Tokyo, Japan. While specific synthetic routes are proprietary, it generally involves standard organic synthesis techniques for constructing quinazoline derivatives and urea functionalities. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies or suspended in a vehicle solution for in vivo applications .
KRN-633 is primarily investigated for its potential as an anticancer agent due to its antiangiogenic properties. By inhibiting VEGFR signaling pathways, it may be useful in treating various cancers where angiogenesis plays a crucial role in tumor progression. Furthermore, its ability to inhibit other RTKs suggests potential applications beyond oncology, possibly extending into areas like inflammatory diseases or other conditions involving aberrant angiogenesis .
Studies on KRN-633 have focused on its interactions with various RTKs and downstream signaling pathways. It has been shown to suppress hypoxia-induced accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) through inhibition of both Akt and ERK signaling pathways . Additionally, KRN-633's interactions with other compounds have been explored to understand its pharmacokinetics better and enhance its bioavailability, which is noted to be poor due to low water solubility .
KRN-633 belongs to a class of compounds that inhibit vascular endothelial growth factor signaling. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sorafenib | Multi-targeted kinase inhibitor | Inhibits Raf kinases alongside VEGFRs |
Sunitinib | Tyrosine kinase inhibitor | Broad spectrum against multiple RTKs |
Pazopanib | Inhibitor of multiple RTKs including VEGFRs | Effective against renal cell carcinoma |
Axitinib | Selective inhibitor of VEGFRs | More selective than others listed |
KRN-633 is unique due to its selective inhibition of VEGFR signaling without significantly affecting other RTKs like EGFR or FGFR, making it a targeted option for therapies focused on angiogenesis without broader systemic effects seen with multi-targeted inhibitors like sorafenib or sunitinib .
The synthesis of KRN-633 follows a well-established synthetic route that begins with the preparation of 6,7-dimethoxy-4-quinazolone through the condensation of methyl 4,5-dimethoxyanthranilate with formamide at 160 degrees Celsius. This initial step establishes the core quinazoline scaffold that serves as the foundation for subsequent chemical modifications. The quinazolone intermediate undergoes chlorination using phosphorus oxychloride to yield the corresponding 4-chloroquinazoline derivative, which provides a reactive site for nucleophilic substitution reactions. The key transformation involves the substitution of the 4-chloro group with the sodium salt of 4-amino-3-chlorophenol, creating the quinazolinyl ether linkage that bridges the quinazoline core with the aniline component.
The final step in the synthetic sequence involves the formation of the characteristic urea functionality through condensation with triphosgene, followed by the addition of n-propylamine to complete the target structure. This synthetic approach demonstrates the modular nature of quinazoline-urea derivative construction, where different components can be systematically varied to optimize biological activity. The methodology allows for the introduction of diverse substituents at multiple positions on both the quinazoline ring system and the terminal urea moiety, providing flexibility for structure-activity relationship studies.
Alternative synthetic strategies for quinazoline-urea derivatives have been developed to improve efficiency and scalability. These approaches often involve the use of modified Niementowski reactions to form quinazoline-2-thiol derivatives, which can subsequently be alkylated with chloroethyl urea analogs in the presence of potassium carbonate as a base. The reaction conditions typically employ dimethylformamide as the solvent and require elevated temperatures to achieve optimal yields. Structural confirmation of the synthesized compounds relies on comprehensive spectroscopic analysis, including infrared spectroscopy to identify characteristic carbonyl stretching frequencies around 1620-1696 wavenumbers, and nuclear magnetic resonance spectroscopy to confirm the presence of the ethylthio bridge and urea protons.
The optimization of KRN-633 for vascular endothelial growth factor receptor selectivity involved systematic evaluation of substituent effects across multiple positions of the quinazoline-urea scaffold. Structure-activity relationship studies have revealed that the 6,7-dimethoxy substitution pattern on the quinazoline ring is crucial for maintaining high potency against vascular endothelial growth factor receptors while minimizing off-target effects. The methoxy groups at positions 6 and 7 provide optimal electronic and steric properties that complement the adenosine triphosphate-binding site architecture of vascular endothelial growth factor receptor kinases.
Selectivity profiling with recombinant tyrosine kinases demonstrates that KRN-633 exhibits significantly reduced activity against platelet-derived growth factor receptor-alpha and platelet-derived growth factor receptor-beta, c-Kit, breast tumor kinase, and tunica interna endothelial cell kinase tyrosine kinases, with half-maximal inhibitory concentration values of 965, 9850, 4330, 9200, and 9900 nanomolar respectively. This selectivity profile indicates that the compound is highly specific for vascular endothelial growth factor receptor family kinases, with selectivity ratios ranging from 6-fold to 78-fold compared to other receptor tyrosine kinases.
Target Kinase | Half-Maximal Inhibitory Concentration (nanomolar) | Selectivity Ratio |
---|---|---|
Vascular Endothelial Growth Factor Receptor-1 | 170 | - |
Vascular Endothelial Growth Factor Receptor-2 | 160 | - |
Vascular Endothelial Growth Factor Receptor-3 | 125 | - |
Platelet-Derived Growth Factor Receptor-alpha | 965 | 6.0x |
Platelet-Derived Growth Factor Receptor-beta | 9850 | 61.6x |
c-Kit | 4330 | 27.1x |
Breast Tumor Kinase | 9200 | 57.5x |
Tunica Interna Endothelial Cell Kinase | 9900 | 62.0x |
The 2-chloro substituent on the aniline ring plays a critical role in determining selectivity and potency profiles. Comparative studies of related quinazoline derivatives have shown that halogen substitution at the ortho position of the aniline enhances binding affinity while maintaining selectivity for vascular endothelial growth factor receptors. The chlorine atom provides both electronic and steric effects that optimize interactions with the protein target, contributing to the compound's exceptional selectivity profile.
The propyl group attached to the terminal nitrogen of the urea moiety represents another key structural element that influences selectivity. Research has demonstrated that small aliphatic substituents at this position are preferred for optimal activity, with longer alkyl chains generally resulting in decreased potency. The propyl group provides an appropriate balance of hydrophobic interactions and molecular size that complements the binding site architecture of vascular endothelial growth factor receptor kinases.
The mechanism of tyrosine kinase inhibition by KRN-633 involves adenosine triphosphate-competitive binding to the kinase active site, with specific structural features contributing to its high potency and selectivity. The quinazoline bicyclic system serves as the primary adenosine triphosphate-mimetic component, occupying the purine-binding region of the kinase active site. The 6,7-dimethoxy substitution pattern enhances binding affinity through favorable electronic interactions with conserved residues in the adenosine triphosphate-binding pocket.
The ether linkage connecting the quinazoline core to the 2-chloroaniline moiety positions the aniline ring in the channel that extends from the adenosine triphosphate site toward the ribose-binding pocket. This structural arrangement allows the compound to form specific interactions with non-conserved residues that contribute to kinase selectivity. The 2-chloro substituent on the aniline ring enhances binding through halogen bonding interactions and provides steric complementarity with the target binding site.
Crystallographic studies of related vascular endothelial growth factor receptor inhibitors have revealed that the urea functionality plays a crucial role in stabilizing the inactive conformation of the kinase through hydrogen bonding interactions with key residues in the activation loop. The urea group can form hydrogen bonds with both the backbone amide of aspartic acid-1046 and the side chain carboxylate of glutamic acid-885, providing additional binding energy and selectivity. These interactions are particularly important for achieving high potency, as they help stabilize the Asp-Phe-Gly-out conformation that is characteristic of inactive kinase states.
Structural Feature | Contribution to Activity | Molecular Interaction |
---|---|---|
6,7-Dimethoxy quinazoline | Adenosine triphosphate-competitive binding | Purine-binding site occupation |
Ether linkage | Positioning in kinase channel | Bridge to selectivity pocket |
2-Chloroaniline | Selectivity enhancement | Halogen bonding, steric fit |
Propyl urea | Inactive conformation stabilization | Hydrogen bonding to Asp-1046, Glu-885 |
The propyl substituent on the urea nitrogen extends into a hydrophobic pocket that is variable among different kinase subfamilies, contributing significantly to the compound's selectivity profile. Molecular modeling studies suggest that this alkyl group forms favorable van der Waals interactions with hydrophobic residues lining this pocket, while being appropriately sized to avoid steric clashes that might occur with larger substituents. The length and branching pattern of this alkyl chain have been shown to significantly influence both potency and selectivity in related quinazoline-urea derivatives.
The overall molecular conformation of KRN-633 allows it to adopt a binding mode that complements the autoinhibited state of vascular endothelial growth factor receptor kinases. Unlike some inhibitors that displace regulatory domains, KRN-633 appears to work in concert with the natural autoinhibitory mechanisms of the kinase, potentially contributing to its exceptional selectivity and reduced off-target effects. This binding mode represents an important design principle for achieving both high potency and selectivity in kinase inhibitor development.
Structure-activity relationship analysis has revealed that modifications to any of these key structural elements generally result in decreased activity or selectivity. For example, replacement of the 6,7-dimethoxy groups with other substituents typically leads to reduced potency against vascular endothelial growth factor receptors, while removal of the 2-chloro substituent results in decreased selectivity over other kinases. Similarly, significant alterations to the urea linker or the propyl group can dramatically impact both binding affinity and kinase selectivity, highlighting the optimized nature of the KRN-633 structure for its intended biological target.
Irritant